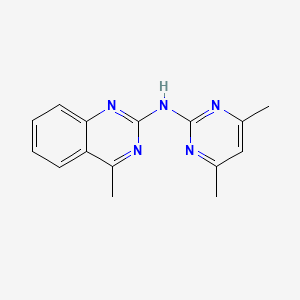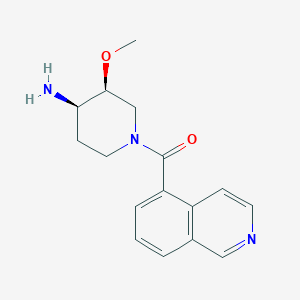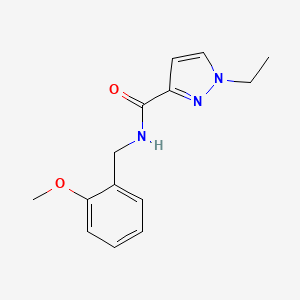
N-(4,6-dimethyl-2-pyrimidinyl)-4-methyl-2-quinazolinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4,6-dimethyl-2-pyrimidinyl)-4-methyl-2-quinazolinamine, commonly known as DMQX, is a potent and selective antagonist of ionotropic glutamate receptors. It was first synthesized in the 1990s by a team of chemists led by Dr. Peter Seeburg at the Max Planck Institute for Medical Research in Heidelberg, Germany. DMQX has since become an important tool for neuroscientists studying the role of glutamate receptors in the brain.
作用機序
DMQX acts as a competitive antagonist of ionotropic glutamate receptors, specifically the AMPA subtype. It binds to the receptor in a non-competitive manner, preventing the binding of glutamate and blocking the influx of calcium ions into the cell. This leads to a reduction in synaptic transmission and neuronal excitability.
Biochemical and Physiological Effects
DMQX has been shown to have a number of biochemical and physiological effects in the brain. In animal studies, it has been found to impair spatial learning and memory, reduce seizure activity, and protect against excitotoxicity and neuronal damage. It has also been shown to modulate the release of neurotransmitters such as dopamine, serotonin, and acetylcholine.
実験室実験の利点と制限
One of the main advantages of DMQX is its selectivity for AMPA receptors, which allows researchers to study the specific role of these receptors in various physiological processes. However, its potency and selectivity can also be a limitation, as it may interfere with other glutamate receptor subtypes or have off-target effects. Additionally, its use in animal studies may not fully translate to humans, and further research is needed to determine its potential therapeutic applications.
将来の方向性
There are several potential future directions for research involving DMQX. One area of interest is its use in developing new drugs for the treatment of neurological disorders such as epilepsy, Alzheimer's disease, and Parkinson's disease. Another area is its role in modulating neural plasticity and synaptic transmission, which could have implications for the treatment of addiction and depression. Finally, further studies are needed to fully understand the mechanisms underlying its effects on neurotransmitter release and neuronal excitability.
合成法
The synthesis of DMQX involves several steps, starting with the reaction of 2-chloro-4-methylquinazoline with 4,6-dimethyl-2-aminopyrimidine to form the intermediate 2-chloro-4-methyl-N-(4,6-dimethyl-2-pyrimidinyl)quinazolin-amine. This intermediate is then treated with sodium hydride and methyl iodide to yield the final product, DMQX.
科学的研究の応用
DMQX is primarily used as a research tool to selectively block ionotropic glutamate receptors, which are involved in a variety of physiological processes in the brain, including learning and memory, synaptic plasticity, and neuronal excitotoxicity. By blocking these receptors, researchers can study their role in these processes and develop new drugs that target them.
特性
IUPAC Name |
N-(4,6-dimethylpyrimidin-2-yl)-4-methylquinazolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5/c1-9-8-10(2)17-14(16-9)20-15-18-11(3)12-6-4-5-7-13(12)19-15/h4-8H,1-3H3,(H,16,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMMDORBKYVQKRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=NC3=CC=CC=C3C(=N2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(2-methoxyphenoxy)ethyl]-3,4-dimethylpiperidine hydrochloride](/img/structure/B5486964.png)

![4-chloro-2-methoxy-6-[2-(8-methoxy-2-quinolinyl)vinyl]phenyl acetate](/img/structure/B5486970.png)
![N-(4-{[4-hydroxy-4-(2-methylquinolin-6-yl)piperidin-1-yl]methyl}phenyl)acetamide](/img/structure/B5486990.png)
![2-[1-(4-biphenylylmethyl)-3-oxo-2-piperazinyl]-N-isopropyl-N-methylacetamide](/img/structure/B5487006.png)
![3-[(2-bromo-4-chlorophenyl)amino]-1-phenyl-2-buten-1-one](/img/structure/B5487013.png)

![3-[2-(4-biphenylyloxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5487028.png)

![ethyl (5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetate](/img/structure/B5487035.png)
![2-(2,5-dimethoxybenzyl)-2,7-diazaspiro[4.5]decane dihydrochloride](/img/structure/B5487041.png)
![4-{[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]amino}-4-oxo-2-butenoic acid](/img/structure/B5487049.png)
![4-[(ethylsulfonyl)(methyl)amino]-N-(1-phenylethyl)benzamide](/img/structure/B5487055.png)
![5-{4-[(4-isopropylphenyl)sulfonyl]-1-piperazinyl}-3-methyl-5-oxopentanoic acid](/img/structure/B5487059.png)